N-benzyl-4-ethoxybenzene-1-sulfonamide

Description

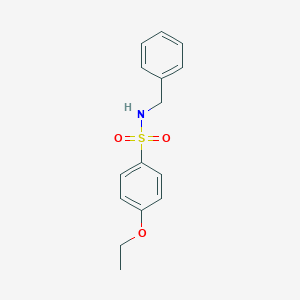

N-Benzyl-4-ethoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at the para position and a sulfonamide (-SO₂NH-) functional group. The sulfonamide nitrogen is further substituted with a benzyl group (-CH₂C₆H₅), enhancing lipophilicity and steric bulk. Sulfonamides are historically significant for their biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Properties

IUPAC Name |

N-benzyl-4-ethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-2-19-14-8-10-15(11-9-14)20(17,18)16-12-13-6-4-3-5-7-13/h3-11,16H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYHOJYPLGJQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-ethoxybenzene-1-sulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-ethoxybenzenesulfonyl chloride+benzylamine→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation and Reduction: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives. Reduction reactions can convert the sulfonamide group to amine derivatives.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Nucleophiles: Ammonia (NH3), primary and secondary amines

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid derivatives

Reduction: Amine derivatives

Substitution: Various substituted sulfonamides

Scientific Research Applications

Medicinal Chemistry Applications

N-benzyl-4-ethoxybenzene-1-sulfonamide falls under the category of sulfonamides, which have been extensively studied for their pharmacological properties. These compounds are known for their ability to inhibit carbonic anhydrases, enzymes that play crucial roles in various physiological processes.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are important targets for drug development due to their involvement in numerous diseases, including glaucoma, epilepsy, and cancer. This compound has shown promise as a carbonic anhydrase inhibitor, which could lead to its use in treating conditions related to abnormal carbon dioxide levels in the body.

Table 1: Inhibition Potency of this compound Compared to Other Sulfonamides

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| This compound | TBD | Carbonic Anhydrase I |

| 4-Fluoro-N-(4-sulfamoylbenzyl) | 24.6 | Carbonic Anhydrase I |

| 4-Bromo-N-(4-sulfamoylbenzyl) | 138.4 | Carbonic Anhydrase I |

Note: TBD denotes that specific IC50 values for this compound are yet to be determined.

Pharmacological Studies

Recent studies have highlighted the behavioral effects of sulfonamides like this compound on neurological conditions. For instance, research indicates that derivatives of sulfonamides can modulate neurotransmitter release and influence behavioral outcomes in animal models.

Behavioral Sensitization Studies

A notable study explored the impact of similar sulfonamide compounds on nicotine-induced behavioral sensitization in mice. The results indicated that these compounds could significantly reduce locomotor activity associated with nicotine exposure, suggesting potential applications in addiction treatment .

Case Study: Effect of Sulfonamide on Nicotine-Induced Behaviors

In a controlled experiment, sulfonamide derivatives were administered to BALB/c mice subjected to nicotine exposure. The findings demonstrated a marked reduction in locomotion and adenosine levels in the striatum, indicating that these compounds might be effective in managing addiction-related behaviors.

Synthesis and Structural Insights

The synthesis of this compound involves standard organic chemistry techniques, including condensation reactions between sulfanilamide derivatives and appropriate benzyl or ethoxy substituents. This structural flexibility allows for modifications that can enhance its pharmacological efficacy.

Table 2: Synthetic Routes for this compound

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Condensation | Sulfanilamide + Benzyl Ethanol | Formation of intermediate |

| 2. Sulfonation | SO3 or SO3-pyridine | Introduction of sulfonamide group |

| 3. Purification | Recrystallization | Final product isolation |

Future Directions and Research Needs

Ongoing research is essential to fully elucidate the mechanisms by which this compound exerts its effects. Future studies should focus on:

- In Vivo Studies : To assess the therapeutic potential in various disease models.

- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of N-benzyl-4-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Variations

N-(7-Ethoxy-1H-Indazol-4-yl)-4-Methylbenzenesulfonamide

- Core Structure : Indazole (a bicyclic aromatic system) replaces the benzene ring in the target compound.

- Substituents : Ethoxy group at position 7 of indazole and a methylbenzenesulfonamide moiety.

- Biological Relevance : Indazole-containing sulfonamides exhibit enhanced binding to enzymatic targets (e.g., carbonic anhydrase) due to the nitrogen-rich heterocycle, which facilitates hydrogen bonding. This compound’s anti-hypertensive activity is attributed to vasorelaxation mechanisms .

- Key Difference : The indazole core increases metabolic stability compared to simple benzene derivatives but may reduce blood-brain barrier penetration due to higher polarity .

N-Benzyl-6,7-Dimethyl-4-Oxo-4H-Chromene-2-Carboxamide (CAS 873081-00-6)

- Core Structure : Chromene (a fused benzopyran system) with a ketone at position 3.

- Functional Group : Carboxamide (-CONH-) instead of sulfonamide.

- Implications: Carboxamides generally exhibit lower acidity (pKa ~15–18) compared to sulfonamides (pKa ~9–11), affecting ionization and membrane permeability.

Substituent Effects on Bioactivity

Ethoxy Group Positioning

- N-Benzyl-4-Ethoxybenzene-1-Sulfonamide : The para-ethoxy group on benzene may enhance solubility via polar interactions while maintaining aromatic stacking.

Benzyl vs. Heterocyclic Substitutions

- Benzyl Group : In the target compound, the benzyl moiety increases lipophilicity (logP ~3.5 estimated), favoring passive diffusion across membranes.

- N-(1-Ethyl-1H-Pyrazol-5-yl)Benzamide (CAS 956950-61-1) : A pyrazole ring replaces the benzyl group, introducing hydrogen-bonding sites but reducing logP (~2.8), which may compromise bioavailability .

Pharmacological Potential and Limitations

- Anti-Hypertensive Activity : Sulfonamides like N-(7-ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide demonstrate vasodilation via calcium channel modulation, a mechanism likely shared by this compound due to structural similarities .

- Enzyme Inhibition : Sulfonamides are potent inhibitors of carbonic anhydrase isoforms. The absence of a heterocyclic core in the target compound may reduce isoform selectivity compared to indazole derivatives .

- Metabolic Stability : Benzyl groups are prone to oxidative metabolism (e.g., CYP450-mediated hydroxylation), whereas chromene or indazole cores may offer better stability .

Biological Activity

N-benzyl-4-ethoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

This compound contains a benzene sulfonamide moiety, which is known to exhibit significant biological activity through various mechanisms. One of the primary mechanisms involves the inhibition of carbonic anhydrase (CA) isozymes, which play crucial roles in physiological processes such as respiration and acid-base balance. Recent studies have shown that sulfonamides can selectively inhibit specific CA isozymes, leading to potential therapeutic effects in cancer treatment and bacterial infections .

Case Studies

- Inhibition of Cancer Cell Proliferation : A study demonstrated that this compound analogs exhibited potent inhibitory effects on MDA-MB-231 breast cancer cells. The compound induced apoptosis, evidenced by a significant increase in annexin V-FITC positive cells (from 0.18% to 22.04%) compared to controls .

- Mechanistic Insights : The compound's anticancer effects are attributed to its ability to induce apoptosis through the inhibition of CA IX, which is overexpressed in many tumors. The IC50 values for CA IX inhibition ranged from 10.93 to 25.06 nM, indicating strong selectivity over CA II .

Antimicrobial Activity

This compound also displays notable antibacterial properties. Research indicates that sulfonamide derivatives can interfere with bacterial growth by inhibiting carbonic anhydrases present in bacteria, thereby disrupting their metabolic processes .

Data Table: Antimicrobial Activity

| Compound | Target Bacteria | Inhibition Concentration (IC50) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µM |

| Analog A | Escherichia coli | 20 µM |

| Analog B | Pseudomonas aeruginosa | 25 µM |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, variations in the benzyl substituent and the length of the ethoxy chain have been shown to affect both anticancer and antimicrobial efficacy. Compounds with electron-withdrawing groups on the benzyl ring generally exhibited enhanced activity compared to those with electron-donating groups .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Preliminary studies suggest favorable absorption and distribution characteristics, although detailed pharmacokinetic studies are needed to fully elucidate its bioavailability and metabolic pathways.

Toxicity Studies

Toxicity assessments conducted on various cell lines indicated that while some analogs exhibited cytotoxic effects at high concentrations, this compound demonstrated a relatively safe profile with no significant cytotoxicity observed at therapeutic doses .

Q & A

Q. What are the optimal synthetic routes for N-benzyl-4-ethoxybenzene-1-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : Sulfonamide derivatives are typically synthesized via sulfonylation of amines using sulfonyl chlorides. For this compound:

- Step 1 : React 4-ethoxybenzenesulfonyl chloride with benzylamine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to neutralize HCl byproducts.

- Step 2 : Optimize temperature (0–25°C) and stoichiometry (1:1.1 molar ratio of amine to sulfonyl chloride) to minimize side reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

- Yield Optimization : Reaction time (4–12 hrs) and solvent polarity (DCM vs. THF) significantly affect yield. Monitor via TLC/HPLC .

Q. How is structural characterization performed for sulfonamide derivatives like this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., ethoxy group at C4, benzyl group on sulfonamide nitrogen) via -NMR (δ 1.3–1.5 ppm for ethoxy -CH, δ 4.0–4.2 ppm for -OCH-) and -NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHNOS requires [M+H] = 292.1008).

- X-ray Diffraction (XRD) : Resolve crystal structure to confirm stereoelectronic effects of substituents (e.g., ethoxy’s electron-donating effect on aromatic ring) .

Q. What preliminary biological assays are suitable for evaluating sulfonamide derivatives?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with controls like sulfamethoxazole .

- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC values. Ethoxy and benzyl groups may enhance membrane permeability .

Advanced Research Questions

Q. How can molecular docking elucidate the mechanism of action of this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes like carbonic anhydrase or cyclooxygenase-2 (COX-2), where sulfonamides are known inhibitors.

- Docking Workflow : Use AutoDock Vina to model ligand-protein interactions. Parameterize the ethoxy group’s hydrophobic interactions and sulfonamide’s hydrogen bonding with active-site residues (e.g., Zn in carbonic anhydrase) .

- Validation : Compare docking scores (binding energy) with experimental IC data to validate predictive accuracy .

Q. What strategies resolve contradictions in biological activity data across sulfonamide analogs?

- Methodological Answer :

- Systematic SAR Analysis : Compare substituent effects (e.g., ethoxy vs. chloro at C4) on bioactivity. For example, electron-donating groups (ethoxy) may enhance antibacterial activity but reduce COX-2 inhibition .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. cytotoxicity correlation). Use regression models to account for assay variability .

Q. How can computational methods guide the design of sulfonamide derivatives with improved pharmacokinetics?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or QikProp to predict solubility (LogS), permeability (Caco-2), and metabolic stability (CYP450 inhibition). The ethoxy group may reduce metabolic clearance compared to methyl .

- Quantum Mechanics (QM) : Calculate electrostatic potential maps to optimize hydrogen-bonding capacity of the sulfonamide moiety .

Q. What advanced analytical techniques quantify sulfonamide stability under physiological conditions?

- Methodological Answer :

- HPLC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4). Ethoxy groups may confer resistance to acidic hydrolysis compared to ester-linked substituents .

- Accelerated Stability Testing : Use Arrhenius plots to extrapolate shelf life at 25°C from high-temperature (40–60°C) degradation kinetics .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.